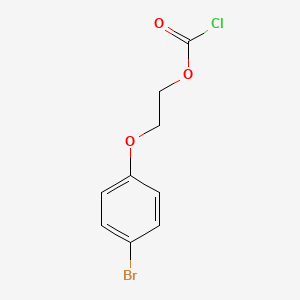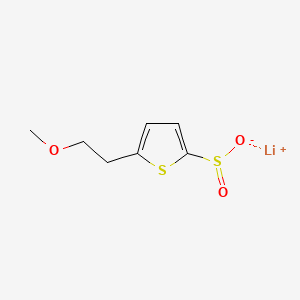![molecular formula C7H14ClO5PS B6610290 diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate CAS No. 2770524-88-2](/img/structure/B6610290.png)
diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate (DCSP) is a synthetic organic compound that has been used in a variety of scientific research applications. DCSP is a colorless liquid with a boiling point of 101.5 °C and a melting point of -36 °C. It is a derivative of phosphonic acid and a member of the cyclopropylphosphonate family. DCSP has been used in a variety of scientific research applications due to its unique properties and ability to react with various other compounds.
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, as a catalyst in organic synthesis, and as a reagent in the synthesis of other compounds. diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate has also been used in the synthesis of pharmaceuticals, biodegradable polymers, and other materials. Additionally, diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate has been used in the synthesis of nanomaterials, such as carbon nanotubes, and in the synthesis of nanocomposites.
Wirkmechanismus
Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate is a cyclopropylphosphonate derivative, which means that it can react with other compounds to form cyclopropylphosphonate derivatives. This reaction is known as cyclopropylation and is used in the synthesis of polymers, pharmaceuticals, and other materials. In addition to cyclopropylation, diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate can also react with other compounds to form other derivatives, such as phosphonates and phosphonic acids.
Biochemical and Physiological Effects
diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate has been studied for its biochemical and physiological effects. Studies have shown that diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate can inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a variety of effects, including increased muscle contraction and improved memory. Additionally, diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Inhibition of this enzyme can lead to decreased inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate has several advantages and limitations for use in lab experiments. One advantage is that it is relatively stable and can be stored at room temperature. Additionally, diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate is relatively non-toxic and has a low vapor pressure, making it safer to handle in the lab. One limitation is that diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate is highly reactive and can react with other compounds, which can make it difficult to control the reaction. Additionally, diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a variety of potential future directions for research involving diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate. One potential direction is to explore the use of diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate as a catalyst in organic synthesis. Additionally, further research could be done to explore the biochemical and physiological effects of diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate, as well as its potential therapeutic applications. Additionally, research could be done to explore the potential applications of diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate in the synthesis of nanomaterials and nanocomposites. Finally, research could be done to explore the potential toxicity of diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate and to develop methods to reduce its toxicity.
Synthesemethoden
Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate can be synthesized through a variety of methods. The most common method involves the reaction of ethyl chlorosulfonate with a cyclopropyl ring. This reaction produces a cyclopropylphosphonate derivative, which can be further reacted with diethyl phosphite to yield the desired diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate. Other methods of synthesis include the reaction of ethyl chlorosulfonate with a substituted cyclopropyl ring, or the reaction of ethyl chlorosulfonate with a cyclopropylphosphonate derivative.
Eigenschaften
IUPAC Name |
1-diethoxyphosphorylcyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClO5PS/c1-3-12-14(9,13-4-2)7(5-6-7)15(8,10)11/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGQUUYHWSFBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CC1)S(=O)(=O)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClO5PS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)





![dimethyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B6610254.png)
![(2S,5R,6R)-6-[(5R)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, bis(diethylamine)](/img/structure/B6610262.png)

![benzyl N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610299.png)
![7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610300.png)
![6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610304.png)

![1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine](/img/structure/B6610315.png)